molecular formula C25H31Br2N B14523419 4-[1,2-Dibromo-2-(4-decylphenyl)ethyl]benzonitrile CAS No. 62731-33-3

4-[1,2-Dibromo-2-(4-decylphenyl)ethyl]benzonitrile

Cat. No.: B14523419
CAS No.: 62731-33-3
M. Wt: 505.3 g/mol
InChI Key: KQQDCXSFFSLXSJ-UHFFFAOYSA-N
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Description

4-[1,2-Dibromo-2-(4-decylphenyl)ethyl]benzonitrile is an organic compound characterized by the presence of a benzonitrile group attached to a dibromo-substituted ethyl chain, which is further connected to a decylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1,2-Dibromo-2-(4-decylphenyl)ethyl]benzonitrile typically involves the bromination of a precursor compound. One common method is the bromination of 4-decylphenyl ethyl benzonitrile using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction parameters, including temperature, solvent choice, and bromine concentration, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[1,2-Dibromo-2-(4-decylphenyl)ethyl]benzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, potentially forming a simpler ethyl benzonitrile derivative.

    Oxidation Reactions: The compound can undergo oxidation, potentially leading to the formation of more complex structures with additional functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Major Products Formed

    Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives of the original compound.

    Reduction Reactions: Products include debrominated ethyl benzonitrile derivatives.

    Oxidation Reactions: Products include oxidized derivatives with additional functional groups such as carboxylic acids or ketones.

Scientific Research Applications

4-[1,2-Dibromo-2-(4-decylphenyl)ethyl]benzonitrile has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems, potentially serving as a probe or marker.

    Medicine: Research into the compound’s potential therapeutic effects or its use as a building block for drug development is ongoing.

    Industry: The compound may be used in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-[1,2-Dibromo-2-(4-decylphenyl)ethyl]benzonitrile depends on its specific application. In chemical reactions, the bromine atoms serve as reactive sites for nucleophilic substitution or reduction. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its benzonitrile and phenyl groups, potentially affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-[1,2-Dibromo-2-(4-methylphenyl)ethyl]benzonitrile: Similar structure but with a methyl group instead of a decyl group.

    4-[1,2-Dibromo-2-(4-ethylphenyl)ethyl]benzonitrile: Similar structure but with an ethyl group instead of a decyl group.

    4-[1,2-Dibromo-2-(4-propylphenyl)ethyl]benzonitrile: Similar structure but with a propyl group instead of a decyl group.

Uniqueness

The uniqueness of 4-[1,2-Dibromo-2-(4-decylphenyl)ethyl]benzonitrile lies in its long decyl chain, which can impart different physical and chemical properties compared to its shorter-chain analogs. This can affect its solubility, reactivity, and interaction with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

62731-33-3

Molecular Formula

C25H31Br2N

Molecular Weight

505.3 g/mol

IUPAC Name

4-[1,2-dibromo-2-(4-decylphenyl)ethyl]benzonitrile

InChI

InChI=1S/C25H31Br2N/c1-2-3-4-5-6-7-8-9-10-20-11-15-22(16-12-20)24(26)25(27)23-17-13-21(19-28)14-18-23/h11-18,24-25H,2-10H2,1H3

InChI Key

KQQDCXSFFSLXSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C#N)Br)Br

Origin of Product

United States

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